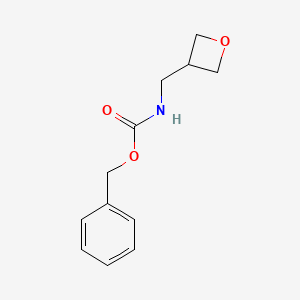

Oxetan-3-ylmethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13760258

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO3 |

|---|---|

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | benzyl N-(oxetan-3-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C12H15NO3/c14-12(13-6-11-7-15-8-11)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |

| Standard InChI Key | TYAQTZMCHJMGMY-UHFFFAOYSA-N |

| SMILES | C1C(CO1)CNC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1C(CO1)CNC(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Oxetan-3-ylmethyl-carbamic acid benzyl ester is characterized by a benzyl carbamate group linked to an oxetan-3-ylmethylamine backbone. The oxetane ring introduces conformational rigidity, while the carbamate functionality offers reactivity for further derivatization. Key molecular descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | Benzyl N-(oxetan-3-ylmethyl)carbamate |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| SMILES | O=C(NCC1COC1)OCc2ccccc2 |

| InChI Key | TYAQTZMCHJMGMY-UHFFFAOYSA-N |

The oxetane ring’s strained geometry (approximately 88° bond angles) enhances its reactivity compared to larger cyclic ethers, enabling selective transformations in synthetic pathways .

Synthesis and Preparation

The synthesis typically involves a two-step protocol:

-

Formation of Oxetan-3-ylmethylamine: Oxetane-3-carbaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride, yielding oxetan-3-ylmethylamine.

-

Carbamate Formation: Reaction of oxetan-3-ylmethylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) generates the target compound. This step proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of benzyl chloroformate .

Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (initial), then room temp |

| Base | Triethylamine (2.1 equiv) |

| Yield | 75–85% |

The reaction is sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the carbamate.

Chemical Stability and Reactivity

Hydrolytic Stability

The carbamate linkage exhibits pH-dependent stability:

-

Acidic Conditions (pH < 4): Rapid hydrolysis occurs, releasing benzyl alcohol, carbon dioxide, and oxetan-3-ylmethylamine.

-

Neutral Conditions (pH 6–8): Stable for >72 hours at 25°C.

-

Basic Conditions (pH > 10): Slow hydrolysis over 24–48 hours .

The oxetane ring remains intact under neutral and basic conditions but may undergo acid-catalyzed ring-opening to form a diol derivative .

Thermal Stability

Heating the compound in dioxane/water (1:1) at 100°C for 12 hours induces isomerization to a γ-lactone derivative, facilitated by intramolecular proton transfer from the carboxylic acid (if present) to the oxetane oxygen .

Applications in Medicinal Chemistry

Prodrug Development

The carbamate group serves as a hydrolyzable prodrug linker. For example, conjugation of oxetan-3-ylmethyl-carbamic acid benzyl ester to amine-containing drugs (e.g., antivirals) enhances membrane permeability, with enzymatic cleavage in vivo releasing the active drug .

Solubility Enhancement

Incorporating the oxetane ring into drug candidates improves aqueous solubility. A study demonstrated a 76-fold solubility increase for the mitochondrial-targeted nitroxide JP4-039 when modified with an oxetane-carbamate motif .

Metabolic Stability

Oxetane derivatives exhibit superior metabolic stability compared to carbonyl or gem-dimethyl analogs. For instance:

| Compound | Intrinsic Clearance (mL·min⁻¹·kg⁻¹) |

|---|---|

| Oxetane derivative | 25.9 |

| gem-Dimethyl analog | >293 |

The oxetane’s polarity reduces cytochrome P450-mediated oxidation, extending half-life in preclinical models .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.65–4.60 (m, 2H, oxetane CH₂), 4.50–4.45 (m, 2H, oxetane CH₂), 3.85 (t, J = 6.8 Hz, 2H, NCH₂), 3.30–3.25 (m, 1H, oxetane CH).

Chromatographic Methods

| Method | Condition | Retention Time |

|---|---|---|

| HPLC (C18) | 60% MeCN/40% H₂O (0.1% TFA), 1.0 mL/min | 8.2 min |

| TLC (SiO₂) | Ethyl acetate/hexane (1:1) | Rf = 0.45 |

Recent Advances and Future Directions

Oxetane-Amino Acid Hybrids

Recent work has explored oxetane-β-amino acid oligomers (e.g., hexamer 117) that adopt stable secondary structures mimicking peptide β-turns. These constructs show promise in designing peptidomimetics with enhanced proteolytic stability .

Bioisosteric Replacements

Oxetan-3-ylmethyl-carbamic acid benzyl ester serves as a bioisostere for carboxylic acids, mitigating ionization-related toxicity. Matched molecular pair analyses confirm its utility in optimizing logP and pKa profiles .

Catalytic Asymmetric Synthesis

Emerging methods employ chiral Lewis acids (e.g., BINOL-phosphoric acid catalysts) to synthesize enantiomerically pure oxetane-carbamates, enabling access to stereochemically complex drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume